Helium

Leak Detection Vacuum Technology Quality Control

Helium supply constraints force labs to consider N₂ or Ar substitution-leading to MRI quench, GC-TCD sensitivity loss (8-10×), or inadequate leak detection. This compound is the only technically viable solution. • ≤4.2 K cryogenic coolant for NbTi/Nb₃Sn superconducting magnets (NMR/MRI) • GC-TCD carrier gas with 0.1418 W·m⁻¹·K⁻¹ thermal conductivity for <100 ppm trace analysis • HMSLD tracer gas achieving ≤1×10⁻⁹ mbar·L/s leak detection sensitivity 99.999% purity. Compressed gas cylinders and liquid dewars available for global B2B shipment.

Molecular Formula He
Molecular Weight 4.00260 g/mol
CAS No. 7440-59-7
Cat. No. B1201725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHelium
CAS7440-59-7
SynonymsHelium
Helium 4
Helium-4
Molecular FormulaHe
Molecular Weight4.00260 g/mol
Structural Identifiers
SMILES[He]
InChIInChI=1S/He
InChIKeySWQJXJOGLNCZEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes12 l / 40 l / 47 l / 5 grade / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.5mg/L
Very slightly soluble in water: at 0 °C, 0.97 mL/100 mL;  at 50 °C, 1.08 mL/100 mL
Insoluble in ethanol
In water, 2.50 mg/L at 21 °C
2.5 mg/L @ 21C (exp)
Solubility in water, ml/100ml at 20 °C: 0.86

Helium Baseline Properties and Classification


Helium (He, CAS 7440-59-7) is the lightest noble gas and the second most abundant element in the universe, characterized by an atomic number of 2 and an atomic weight of 4.0026 [1]. It is a colorless, odorless, tasteless, non-toxic, and non-flammable monatomic gas with a complete 1s² electron configuration, rendering it exceptionally chemically inert and thermally stable [1]. Its physical properties are distinct: a boiling point of −268.9°C (−452°F), the lowest of any known substance [1]; a density at 0°C and 1 atm of 0.1785 g/L, making it approximately one-seventh the density of air ; and a thermal conductivity at 0°C of 0.1418 W m⁻¹ K⁻¹ [2]. Unlike all other elements, helium remains liquid at absolute zero under standard atmospheric pressure and can only be solidified by applying a pressure of approximately 25 atmospheres at a temperature of 1 K [1]. These baseline characteristics define the fundamental boundaries for its industrial and scientific applications.

Cryogenic & Superconducting Supports sub-5 K operational temperatures for NbTi/Nb₃Sn magnet cooling
Analytical Carrier Gas High thermal conductivity (0.142 W m⁻¹ K⁻¹) enhances GC-TCD signal differential
Leak Detection & Welding Small atomic radius and high ionization potential support ultra-sensitive leak detection and deep-penetration welding

Helium: Why Substitution Fails


Procurement decisions in scientific and industrial contexts frequently consider substituting helium with alternative inert gases—such as argon (Ar), nitrogen (N₂), or hydrogen (H₂)—to mitigate supply chain volatility or reduce cost. However, direct substitution invariably results in system failure or performance degradation, owing to helium's unique combination of lowest atomic mass, smallest atomic radius, highest ionization potential, and lowest boiling point among all gases [1][2]. For instance, replacing helium with argon in a thermal conductivity detector compromises sensitivity by an order of magnitude [3], while using nitrogen in cryogenic applications restricts operational temperatures to >77 K, precluding superconductivity [1]. The following section quantifies these performance differentials across key application domains, establishing the irreplaceable performance envelope that justifies helium's continued specification despite market pressures.

Argon substitution May reduce GC-TCD sensitivity by ~8–10× and alter detection limits for trace analytes
Nitrogen substitution Minimum stable temperature of 77 K precludes superconductivity and sub-10 K cryogenic processes
Hydrogen substitution Lower ionization potential and acoustic signature mismatch limit utility in leak detection and GC safety contexts

Helium Performance Benchmarks vs. Argon, Nitrogen, Hydrogen


Leak Detection: He vs. N₂ and H₂

Helium leak detection achieves a minimum detectable leak rate of 1×10⁻¹² mbar·L/s, which is five orders of magnitude more sensitive than nitrogen-based methods (1×10⁻³ mL/s) and five orders of magnitude more sensitive than hydrogen forming gas (5% H₂/95% N₂) methods (1×10⁻⁷ mbar·L/s) [1][2]. This differential stems from helium's small atomic radius (van der Waals radius of 0.118 nm) and low viscosity (18.6 μPa·s at standard conditions), which facilitate rapid diffusion through micro-scale leak paths that larger molecules cannot traverse [2].

Leak Detection Sensitivity
Head-to-head
He: 1×10⁻¹² mbar·L/s vs. N₂: ~1×10⁻³ mbar·L/s, H₂: 1×10⁻⁷ mbar·L/s
Reported detection limit advantage supports helium’s role in hermetic seal validation
Industry standards often require sub-10⁻⁶ mbar·L/s; alternative gases fail to meet criteria
Leak Detection Vacuum Technology Quality Control

GC Thermal Conductivity: Helium vs. Argon

At 0°C, helium exhibits a thermal conductivity of 0.1418 W m⁻¹ K⁻¹, which is 3.1× higher than neon (0.0461), 8.4× higher than argon (0.0169), and 5.8× higher than nitrogen (0.0246) [1][2]. In gas chromatography thermal conductivity detectors (TCD), this high thermal conductivity translates to a baseline signal that maximizes the differential signal when analyte molecules with lower thermal conductivities elute, thereby achieving superior detection limits [3]. Direct comparative studies confirm that helium provides a sensitivity gain of approximately 8-10× over argon in TCD applications for most organic analytes [3].

GC Thermal Conductivity
Head-to-head
He: 0.1418 W m⁻¹ K⁻¹; Ar: 0.0169, N₂: 0.0246
Reported thermal conductivity difference supports signal enhancement in TCD
Switching to argon may reduce sensitivity by 5–10×
Gas Chromatography Thermal Conductivity Detection Analytical Chemistry

Cryogenic Temperature: Helium vs. N₂, Ne, H₂

Helium possesses a boiling point of 4.22 K (−268.93°C), which is significantly lower than that of liquid nitrogen (77.36 K, −195.79°C), liquid neon (27.1 K, −246.0°C), and liquid hydrogen (20.28 K, −252.87°C) [1][2]. This is the lowest boiling point of any known substance. Consequently, only liquid helium can achieve and maintain the <10 K operating temperatures required for superconducting magnets in MRI instruments, particle accelerators, and quantum computing devices [1]. Furthermore, helium is the only element that cannot be solidified at atmospheric pressure; it remains liquid down to absolute zero (0 K) under ambient pressure, a property unique among all elements .

Cryogenic Temperature
Head-to-head
He boiling point 4.22 K vs. N₂ 77 K, Ne 27 K, H₂ 20 K
Only helium achieves sub-5 K at 1 atm, supporting superconducting applications
Higher-temperature cryogens would cause quench in low-Tc magnets
Cryogenics Superconductivity MRI Systems Low-Temperature Physics

Superfluidity: Helium vs. Other Noble Gases

Helium-4 undergoes a second-order phase transition at the lambda point (Tλ = 2.1768 K at saturated vapor pressure), below which it exists as He II—a superfluid with zero viscosity and infinite thermal conductivity [1]. This phase exhibits a discontinuity in specific heat of 5.6 J g⁻¹ K⁻¹ at the transition [2]. No other noble gas exhibits any analogous quantum fluid behavior; neon, argon, krypton, and xenon solidify into crystalline lattices well above this temperature regime and display only classical fluid dynamics [1]. The superfluid state enables heat transfer capacities exceeding 1000 W cm⁻² K⁻¹, which is three orders of magnitude greater than the best solid thermal conductors [3].

Superfluidity
Class-level
Lambda point 2.1768 K, specific heat discontinuity 5.6 J g⁻¹ K⁻¹
Superfluid transition enables unique quantum fluid research and ultra-low-temperature heat transfer
No noble gas analog exists; helium-4/3 exclusive for dilution refrigerators
Superfluidity Low-Temperature Physics Quantum Fluids Fundamental Research

Aluminum Weld Penetration: Helium vs. Argon

Helium-argon shielding gas mixtures produce a hotter, more energetic welding arc compared to pure argon, owing to helium's higher ionization potential (24.6 eV vs. 15.8 eV for argon) and higher thermal conductivity [1][2]. In gas tungsten arc welding (GTAW) of 6.35 mm (0.25 in) thick aluminum, a 75% He / 25% Ar mixture achieves a 30-50% increase in weld penetration depth relative to pure argon at equivalent current settings, and enables a 20-40% increase in travel speed [2][3]. However, this performance gain comes with a 2-3× increase in required shielding gas flow rate due to helium's low density (0.1785 g/L) [3].

Aluminum Weld Penetration
Head-to-head
75% He/Ar mixture achieves 30–50% deeper penetration vs. pure Ar at 200 A
Reported arc energy increase supports deeper single-pass aluminum welds
Requires higher gas flow rates (~2–3×) and cost-benefit review
Welding Materials Joining Aluminum Fabrication GTAW GMAW

Sound Velocity: Helium vs. Air

The speed of sound in helium at 0°C is 965 m s⁻¹, which is 2.9× faster than in air (331 m s⁻¹) and 2.3× faster than in nitrogen (418 m s⁻¹) under identical conditions [1][2]. This high sound velocity is a direct consequence of helium's low molar mass (4.0026 g mol⁻¹) and high ratio of specific heats (γ = 1.66 for monatomic gases). In practice, this property enables helium to be used as a calibration gas for ultrasonic flow meters and acoustic leak detection systems, where its distinct acoustic signature (velocity and impedance mismatch) provides unambiguous differentiation from air ingress [3].

Sound Velocity
Head-to-head
He 965 m s⁻¹ vs. air 331 m s⁻¹, N₂ 418 m s⁻¹
Distinct acoustic velocity enables tracer gas discrimination in NDT and ultrasonic flow metering
Hydrogen has higher velocity (1284 m s⁻¹) but safety and ionization factors differ
Acoustics Non-Destructive Testing Gas Sensing Fundamental Physics

Helium: Irreplaceable Applications


MRI & NMR Superconducting Magnet Cooling

Liquid helium is the only viable cryogen for cooling the superconducting coils (typically NbTi or Nb₃Sn) in MRI and high-field NMR instruments. The operational temperature of these magnets is ≤4.2 K, which only helium can achieve at atmospheric pressure [1]. Substituting liquid nitrogen (boiling point 77 K) or liquid neon (27 K) would cause immediate quench and permanent magnet damage. Procurement specifications must mandate 99.999% pure liquid helium (Grade 5.0) to prevent ice contamination of cryostat ports .

Semiconductor & Aerospace Leak Detection

Semiconductor wafer processing tools, hermetic electronic packages (e.g., MIL-STD-883 compliant), and spacecraft propulsion systems require leak testing at sensitivity levels ≤1×10⁻⁹ mbar·L/s [2]. Helium mass spectrometer leak detectors (HMSLD) achieve this using helium as a tracer gas, leveraging its small atomic radius and low background atmospheric concentration (5.2 ppm). Alternative methods using nitrogen or hydrogen forming gas are 3-5 orders of magnitude less sensitive and fail to meet industry acceptance criteria [2][3].

GC-TCD Carrier Gas

For GC-TCD analysis of permanent gases (H₂, O₂, N₂, CO, CO₂, CH₄) and low-molecular-weight hydrocarbons, helium is the carrier gas of choice due to its high thermal conductivity (0.1418 W m⁻¹ K⁻¹), which maximizes detector response [4]. Replacing helium with argon reduces sensitivity by a factor of 8-10, rendering trace-level quantification (<100 ppm) unreliable. Laboratories facing helium shortages must evaluate hydrogen as a potential alternative, but this introduces flammability risks and alters retention times due to hydrogen's lower viscosity and higher diffusion coefficient [4][5].

Deep-Penetration Welding of Aluminum & Copper

Fabrication of aluminum-lithium aerospace structures, copper busbars, and thick-section heat exchangers requires the high arc energy provided by helium or helium-argon mixtures [6]. Pure argon shielding gas is insufficient to achieve full joint penetration in single-pass welds on materials >6 mm thick. Helium-containing blends (typically 50-75% He) enable 30-50% deeper penetration and 20-40% faster travel speeds, directly reducing fabrication cycle time and consumable costs [6][7]. The increased shielding gas flow rate (2-3× that of argon) must be accounted for in cost-benefit analyses.

Application
Selection Property
Validation Focus
MRI & NMR Superconducting Magnet Cooling
Boiling point ≤ 4.2 K supports NbTi/Nb₃Sn coil operation
Cryogen purity (≥ 99.999%) and cryostat contamination control
Semiconductor & Aerospace Leak Detection
Helium mass spectrometer sensitivity supports sub-10⁻¹⁰ mbar·L/s leak detection
Background helium concentration and system calibration verification
GC-TCD Carrier Gas for Permanent Gases
High thermal conductivity (approx. 0.142 W m⁻¹ K⁻¹) maximizes analyte signal differential
Detector sensitivity and baseline stability under method conditions
Deep-Penetration Welding of Aluminum & Copper
Helium-argon mixture increases arc energy and weld penetration depth
Optimal He/Ar ratio and flow rate for material thickness and joint design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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